Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-4-fluoro-N-phenylbenzamide

Lipophilicity Drug-likeness Permeability prediction

N-Benzyl-4-fluoro-N-phenylbenzamide (CAS 701918-27-6; molecular formula C20H16FNO; MW 305.3 g/mol) is a fully N,N-disubstituted tertiary benzamide within the broader N-benzylbenzamide chemotype. It features a para-fluoro substituent on the benzoyl ring, an N-benzyl group, and an N-phenyl group, yielding a zero hydrogen bond donor count and a computed XLogP3 of 4.5.

Molecular Formula C20H16FNO
Molecular Weight 305.3 g/mol
Cat. No. B1646124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-fluoro-N-phenylbenzamide
Molecular FormulaC20H16FNO
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H16FNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1-14H,15H2
InChIKeyKIKKVFRJNFUBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-fluoro-N-phenylbenzamide (CAS 701918-27-6): Physicochemical Identity and Compound Class Positioning for Procurement Decisions


N-Benzyl-4-fluoro-N-phenylbenzamide (CAS 701918-27-6; molecular formula C20H16FNO; MW 305.3 g/mol) is a fully N,N-disubstituted tertiary benzamide within the broader N-benzylbenzamide chemotype [1]. It features a para-fluoro substituent on the benzoyl ring, an N-benzyl group, and an N-phenyl group, yielding a zero hydrogen bond donor count and a computed XLogP3 of 4.5 [1]. The compound is commercially available at 97% purity through Alfa Aesar (Thermo Scientific) and is supplied primarily as a research chemical for organic synthesis and medicinal chemistry applications [2]. Unlike its secondary amide relatives such as N-benzyl-4-fluorobenzamide (CAS 725-38-2), which retain one amide N–H, this tertiary amide lacks any H-bond donor capacity, a structural feature with direct consequences for solubility, membrane permeability, and target binding mode [1].

Why N-Benzyl-4-fluoro-N-phenylbenzamide Cannot Be Replaced by Unsubstituted or Regioisomeric N-Benzylbenzamide Analogs


Within the N-benzylbenzamide scaffold, even single-point modifications—such as removal of the para-fluoro group, its relocation to the meta or ortho position, or deletion of the N-phenyl substituent—produce measurable changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. These changes propagate into altered target binding kinetics, metabolic stability, and assay interference profiles that cannot be predicted by structural similarity alone. For example, the para-fluoro substitution in benzamide HDAC inhibitors has been shown to modulate antiproliferative activity in a context-dependent manner, with fluoro-bearing compounds (4i, 5a) exhibiting lower antitumor activity than non-fluorinated congeners across three cancer cell lines—a contraindication to simple analog interchange [2]. Similarly, the presence or absence of an N-phenyl group in N-benzylbenzamides governs the number of hydrogen bond donors available, directly affecting solubility, crystal packing, and bioassay behaviour [1][3]. Procurement decisions predicated on mere structural analogy risk selecting a compound with divergent physicochemical and biological performance.

Quantitative Differentiation Evidence for N-Benzyl-4-fluoro-N-phenylbenzamide Versus Closest Structural Analogs


Lipophilicity (LogP) Increment Conferred by Para-Fluoro Substitution Versus the Non-Fluorinated Parent N-Benzyl-N-phenylbenzamide

The para-fluoro substituent on the benzoyl ring of N-benzyl-4-fluoro-N-phenylbenzamide produces a modest but measurable increase in computed lipophilicity relative to the non-fluorinated parent compound N-benzyl-N-phenylbenzamide (CAS 19672-91-4). This ΔLogP of +0.13 is consistent with the well-established electronic effect of aromatic fluorine substitution, which slightly enhances partitioning into organic phases [1].

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Donor Count of Zero: Differentiation from Secondary Amide N-Benzylbenzamide Analogs

N-Benzyl-4-fluoro-N-phenylbenzamide is a fully N,N-disubstituted tertiary amide with zero hydrogen bond donor (HBD) atoms, whereas the closely related secondary amide N-benzyl-4-fluorobenzamide (CAS 725-38-2) possesses one HBD (the amide N–H). This structural distinction has direct consequences: the absence of an HBD eliminates the compound's capacity to act as a hydrogen bond donor in intermolecular interactions, reducing aqueous solubility while potentially enhancing passive membrane permeability [1][2].

Hydrogen bonding Solubility Membrane permeability

Topological Polar Surface Area (TPSA) Reduction Through N-Phenyl Substitution Versus N-Benzyl-4-fluorobenzamide

The addition of the N-phenyl substituent in N-benzyl-4-fluoro-N-phenylbenzamide reduces the topological polar surface area (TPSA) by approximately 8.8 Ų relative to the des-N-phenyl analog N-benzyl-4-fluorobenzamide (CAS 725-38-2). This reduction arises because the N–H amide proton in the secondary benzamide contributes to PSA through its associated nitrogen and hydrogen atoms, while full N,N-disubstitution effectively 'caps' this polar motif [1]. The TPSA value of 20.3 Ų is identical to that of the non-fluorinated parent N-benzyl-N-phenylbenzamide, indicating that para-fluoro substitution does not alter PSA in this scaffold [1].

Polar surface area Membrane permeability Oral bioavailability

Para-Fluoro Substitution on the Benzamide Ring Modulates Antiproliferative Activity: Class-Level SAR Evidence from HDAC Inhibitor Studies

In a structure–activity relationship study of benzamide-based HDAC inhibitors, compounds bearing a fluoro group at the benzamide ring (exemplified by compounds 4i and 5a) exhibited lower antitumor activities against three cancer cell lines compared to non-fluorinated analogs. The authors explicitly noted that 'the fluoro group decreased the antitumor activities of these compounds,' a finding that contrasts with the behaviour of fluoro-substituted pyrimidine derivatives in the same study, where the fluoro group rarely affected activity. This demonstrates that the effect of fluoro substitution is highly scaffold-dependent and cannot be assumed beneficial [1]. While this evidence is class-level (the specific compounds tested are not identical to N-benzyl-4-fluoro-N-phenylbenzamide), it establishes a precedent: procurement of a para-fluoro benzamide for HDAC-related screening should be accompanied by a matched non-fluorinated control, as fluoro substitution may attenuate rather than enhance potency in this target class.

HDAC inhibition Antiproliferative activity Fluorine SAR

Commercial Purity Specification and Supplier Traceability: 97% Assay via Alfa Aesar (Thermo Scientific)

N-Benzyl-4-fluoro-N-phenylbenzamide is commercially available from Alfa Aesar (now Thermo Scientific) at a certified purity of 97% (Product Code H58967, CAS 701918-27-6) [1]. In contrast, the non-fluorinated parent N-benzyl-N-phenylbenzamide (CAS 19672-91-4) is typically listed at 95% purity . The 97% specification, combined with traceable lot-level documentation through a major multinational laboratory chemical supplier, provides procurement-grade quality assurance suitable for reproducible research applications, whereas lower-purity generic alternatives may introduce unidentified impurities that confound biological assay interpretation [1].

Purity specification Commercial sourcing Quality control

Molecular Weight Differentiation for Analytical Method Development and Molarity Calculations

With a molecular weight of 305.3 g/mol (exact mass 305.1216 Da), N-benzyl-4-fluoro-N-phenylbenzamide is distinguishable from its closest analogs by LCMS and high-resolution mass spectrometry. The non-fluorinated parent N-benzyl-N-phenylbenzamide has an MW of 287.36 g/mol (ΔMW = +17.94 Da), while the chlorine analog N-benzyl-4-chlorobenzamide (a secondary amide lacking the N-phenyl group) has an MW of 245.71 g/mol [1]. These mass differences are sufficient for unambiguous identification in reaction monitoring and purity assessment workflows, and the monoisotopic mass of 305.1216 Da enables confident HRMS-based confirmation of synthetic product identity.

Molecular weight Analytical chemistry Assay design

Validated Application Scenarios for N-Benzyl-4-fluoro-N-phenylbenzamide Based on Quantitative Differentiation Evidence


Physicochemical Reference Compound for Lipophilicity and Hydrogen-Bonding Profiling in Tertiary Amide Library Design

With a computed LogP of 4.5–4.7, TPSA of 20.3 Ų, and zero H-bond donors, N-benzyl-4-fluoro-N-phenylbenzamide serves as a well-characterized reference point in property-based medicinal chemistry workflows [1]. Its lipophilicity and PSA values place it within the CNS-permeable chemical space (TPSA < 60 Ų), making it a suitable benchmarking compound when calibrating in silico ADME prediction models for tertiary benzamide libraries [1]. Researchers can use this compound alongside its non-fluorinated parent as a matched pair to empirically quantify the contribution of a single para-fluoro substituent to chromatographic retention time (log k' or ChromLogD) in their specific HPLC conditions.

Matched-Pair Control in HDAC-Targeted Antiproliferative Screening

The class-level SAR evidence from benzamide HDAC inhibitor studies indicates that para-fluoro substitution on the benzamide ring can attenuate rather than enhance antiproliferative activity [2]. Therefore, N-benzyl-4-fluoro-N-phenylbenzamide should be deployed as a matched-pair comparator alongside its non-fluorinated analog N-benzyl-N-phenylbenzamide in any HDAC inhibition or cancer cell antiproliferation screen. This experimental design allows researchers to determine whether observed biological effects are driven by the core N-benzylbenzamide pharmacophore or specifically modulated by the electron-withdrawing para-fluoro group—a deconvolution that is impossible if only one analog is tested.

Negative Control or Baseline Compound in Fragment-Based and Scaffold-Hopping Campaigns

Given the evidence that fluoro-bearing benzamides (4i, 5a) exhibited reduced anticancer activity relative to non-fluorinated analogs in at least one study [2], this compound may be rationally employed as a weakly active or inactive control in kinase inhibitor or HDAC inhibitor screening cascades where the benzamide scaffold is under investigation. Its tertiary amide character (HBD = 0) also makes it a useful baseline for assessing the contribution of hydrogen bond donation to target engagement when compared with secondary amide analogs that retain the amide N–H [1].

Building Block for N-Aryl Benzamide Kinase Inhibitor Libraries and Late-Stage Functionalization

The compound's structural features—para-fluoro substituent, N-benzyl group, and N-phenyl group—map onto the general pharmacophoric requirements described in patents for N-substituted benzamide tyrosine kinase inhibitors (e.g., KDR/FLT inhibitors) [3]. As a commercially available, purity-certified (97%) building block from a traceable supplier, it can serve as a synthetic intermediate for further diversification via palladium-catalyzed cross-coupling, nucleophilic aromatic substitution at the para-fluoro position, or N-debenzylation to generate secondary amide derivatives for focused library synthesis [1][3].

Quote Request

Request a Quote for N-benzyl-4-fluoro-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.